Product packaging for Bis-ethoxydiglycol succinate(Cat. No.:CAS No. 828918-62-3)

Bis-ethoxydiglycol succinate

Cat. No.: B12752971
CAS No.: 828918-62-3
M. Wt: 350.40 g/mol
InChI Key: MGQKBAKCRHGMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-ethoxydiglycol Succinate (CAS 828918-62-3) is a synthetic, water-soluble ester with the chemical formula C16H30O8 . It is synthesized from ethoxydiglycol and succinic acid, resulting in a low-viscosity, amphiphilic liquid characterized by its light texture and excellent penetration properties . This compound is a versatile tool for research and development, primarily functioning as an effective solvent for challenging active ingredients, a humectant, and a skin-conditioning agent . Its mechanism of action is rooted in its molecular structure, which allows it to attract water molecules (humectancy) and form a light, silky film on surfaces, thereby improving smoothness and softness without a greasy residue . Its amphiphilic nature provides excellent compatibility with both water-soluble and oil-soluble components, making it an ideal candidate for stabilizing formulations and enhancing the delivery of active compounds . Key research applications include its use in the development of next-generation cosmetic and material science formulations, such as hydrating serums, lightweight lotions, anti-aging creams, and hair care products where it can act as an anti-static agent and repair damaged surfaces . With a comedogenic rating of zero, it is also a subject of interest for projects targeting acne-prone or sensitive skin models . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O8 B12752971 Bis-ethoxydiglycol succinate CAS No. 828918-62-3

Properties

CAS No.

828918-62-3

Molecular Formula

C16H30O8

Molecular Weight

350.40 g/mol

IUPAC Name

bis[2-(2-ethoxyethoxy)ethyl] butanedioate

InChI

InChI=1S/C16H30O8/c1-3-19-7-9-21-11-13-23-15(17)5-6-16(18)24-14-12-22-10-8-20-4-2/h3-14H2,1-2H3

InChI Key

MGQKBAKCRHGMEI-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC

Origin of Product

United States

Synthetic Methodologies and Advanced Structural Characterization of Bis Ethoxydiglycol Succinate

Green Chemistry Approaches in Bis-ethoxydiglycol Succinate (B1194679) Synthesis

The traditional synthesis of esters like bis-ethoxydiglycol succinate often involves the Fischer-Speier esterification, which typically utilizes a strong acid catalyst and an excess of one reactant to drive the equilibrium towards the product. masterorganicchemistry.comorganic-chemistry.org While effective, this method can present environmental and sustainability challenges. Green chemistry principles aim to mitigate these issues by employing safer solvents, reducing energy consumption, and utilizing renewable resources and catalysts.

Enzymatic catalysis represents a significant green approach to ester synthesis. Lipases, such as Candida antarctica lipase B (CALB), are widely used for their ability to catalyze esterification reactions under mild temperature conditions, which prevents the formation of undesirable side products. scispace.comnih.gov This method offers high selectivity and avoids the use of toxic metallic reagents. nih.gov The application of enzymatic polycondensation has been successful in producing poly(alkylene succinate)s, demonstrating the viability of enzymes for creating succinate ester linkages. psecommunity.org For this compound, an enzymatic approach would involve the direct esterification of succinic acid with 2-(2-ethoxyethoxy)ethanol catalyzed by a lipase, offering a sustainable alternative to conventional methods. This approach aligns with the growing demand for environmentally friendly synthetic processes for cosmetic ingredients. scispace.com

Further green strategies include solvent-less reactions or the use of non-toxic, renewable solvents. The ultimate goal is to develop processes that are both efficient and environmentally benign, which is increasingly important in the cosmetics industry. scispace.com

Catalytic Systems for Enhanced this compound Production

Efficient production of this compound relies on effective catalytic systems to accelerate the reaction rate and improve yield. Beyond traditional homogeneous mineral acids like sulfuric acid, research has focused on developing heterogeneous (solid acid) catalysts that offer easier separation, potential for reuse, and reduced corrosivity. nih.gov

Solid acid catalysts, such as sulfonic acid-functionalized mesoporous silicas (e.g., SBA-15), offer high surface areas and strong acid sites, proving effective in esterification reactions. nih.gov Other potential solid acids include zeolites and ion-exchange resins. These catalysts can be easily filtered out of the reaction mixture, simplifying the purification process and minimizing waste. nih.gov The development of catalysts from renewable sources, such as sulfonated carbon catalysts from biomass like coconut shells, is another promising avenue. researchgate.net

Enzymes, as mentioned previously, are highly efficient biocatalysts. Immobilized lipases are particularly advantageous as they can be recovered and reused for multiple reaction cycles, enhancing the economic feasibility of the process. The table below compares various catalytic approaches applicable to ester synthesis.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH)High reactivity, low cost. organic-chemistry.orgCorrosive, difficult to separate from product, generates waste. nih.gov
Heterogeneous Acid Sulfonated Resins, Zeolites, Functionalized Silica (SBA-15)Easily separable and reusable, less corrosive, tunable acidity. nih.govCan have lower activity than homogeneous catalysts, potential for pore blockage.
Enzymatic (Biocatalyst) Candida antarctica Lipase B (CALB)High selectivity, mild reaction conditions, biodegradable, non-toxic. scispace.comnih.govHigher initial cost, potential for denaturation, enzyme must be removed from final product. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

Confirming the precise chemical structure and purity of this compound is essential. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural determination.

¹H NMR provides information on the proton environment. For this compound, one would expect to see characteristic signals for the ethyl group protons (a triplet and a quartet), multiple overlapping signals for the ethoxy and glycol methylene protons, and a key singlet for the succinate methylene protons. hmdb.ca

¹³C NMR reveals the number and type of carbon atoms. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the carbons of the succinate backbone, and the various carbons in the ethoxydiglycol chain. spectrabase.comchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) mass spectrometry would yield a molecular ion peak corresponding to the compound's mass, along with characteristic fragment ions resulting from the cleavage of the ester bonds and ether linkages. This fragmentation pattern serves as a fingerprint for the molecule's structure.

Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of the final product. By using an appropriate column and mobile phase, HPLC can separate this compound from any unreacted starting materials (succinic acid and 2-(2-ethoxyethoxy)ethanol) or by-products, allowing for accurate quantification of purity.

TechniqueInformation ProvidedExpected Observations for this compound
¹H NMR Proton chemical environments and connectivity.Signals for ethyl (CH₃, CH₂), ethoxy/glycol (O-CH₂-CH₂-O), and succinate (-O-C(O)-CH₂-CH₂-) groups.
¹³C NMR Carbon skeleton structure.Resonances for ester carbonyl (C=O), succinate CH₂, and all carbons in the ethoxydiglycol side chains.
Mass Spectrometry Molecular weight and structural fragments.Molecular ion peak (M⁺) and fragments corresponding to the loss of ethoxy/glycol units and cleavage at the ester bond.
HPLC Purity and separation from contaminants.A single major peak under optimized conditions, indicating high purity.

Investigation of Polymorphism and Amorphous States in this compound Formulations

The physical state of an ingredient within a cosmetic formulation can significantly impact product stability, texture, and performance. researchgate.netnih.gov Many organic molecules, particularly lipids and esters, can exist in different solid-state forms, including various crystalline polymorphs and non-crystalline amorphous states. mdpi.comresearchgate.net Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. uny.ac.id

Differential Scanning Calorimetry (DSC) is a key thermoanalytical technique used to study these states. wikipedia.org DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events like melting points, crystallization, and glass transitions. netzsch.com For a compound like this compound, DSC could be used to identify its melting temperature and to determine if different crystalline forms, each with a unique melting point and enthalpy of fusion, can be produced under different thermal processing conditions. researchgate.netmatec-conferences.org The presence of a glass transition rather than a sharp melting point would indicate an amorphous state. netzsch.com

X-Ray Diffraction (XRD) provides direct information about the crystalline structure. uny.ac.idintertek.com Powder XRD generates a diffraction pattern that is unique to a specific crystalline form. rigaku.com If this compound can exist in multiple polymorphic forms, each would produce a distinct XRD pattern. researchgate.net This technique is crucial for identifying the specific polymorph present in a raw material or final formulation and for studying transitions between forms that might occur during processing or storage. americanpharmaceuticalreview.com The absence of sharp diffraction peaks, replaced by a broad halo, indicates an amorphous material. intertek.com

Understanding the polymorphic behavior of this compound is important because different forms can have different physical properties. nih.gov For instance, a metastable polymorph might be desired for its initial textural properties but could convert to a more stable, less desirable form over time, potentially causing changes in the cosmetic product's consistency or appearance. mdpi.com

Molecular Interactions and Structure Function Relationships of Bis Ethoxydiglycol Succinate

Interfacial Phenomena and Surface Activity of Bis-ethoxydiglycol Succinate (B1194679)

The amphiphilic nature of Bis-ethoxydigycol succinate drives its tendency to accumulate at interfaces, such as oil-water interfaces, thereby reducing the interfacial tension. This surface activity is a key characteristic of surfactants. While specific experimental data for Bis-ethoxydigycol succinate is not extensively documented in publicly available literature, its surface activity can be inferred from its structural components and by comparison with similar ester-based surfactants.

The Hydrophile-Lipophile Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. A calculated HLB value for Bis-ethoxydiglycol succinate is approximately 13.9, suggesting it is more hydrophilic and would favor the formation of oil-in-water emulsions. Another estimation places the HLB value at around 20, which also indicates a predominantly hydrophilic character. smolecule.com

The surface tension of aqueous solutions of Bis-ethoxydigycol succinate is expected to decrease with increasing concentration up to a certain point, known as the critical micelle concentration (CMC). Above the CMC, the surfactant molecules self-assemble into micelles. For similar ester-based surfactants, the CMC values are typically in the millimolar range. smolecule.com Likewise, the interfacial tension of similar succinate esters at oil-water interfaces generally falls within the range of 15-35 mN/m at standard concentrations. smolecule.com

PropertyEstimated Value/Range
Calculated Hydrophile-Lipophile Balance (HLB)~13.9
Estimated Hydrophile-Lipophile Balance (HLB)~20
Interfacial Tension (similar succinate esters)15-35 mN/m
Critical Micelle Concentration (CMC) (similar ester-based surfactants)Millimolar (mM) range

Interactions with Biomolecular Systems (e.g., proteins, lipids) at a Molecular Level

The interaction of this compound with biomolecular systems, such as the proteins and lipids found in the skin, is fundamental to its function as a skin-conditioning agent and potential penetration enhancer.

Interactions with Proteins: As a non-ionic surfactant, Bis-ethoxydigycol succinate is expected to interact with proteins primarily through weak, non-covalent forces. The primary mode of interaction is anticipated to be hydrophobic, where the less polar regions of the surfactant associate with hydrophobic domains on the protein surface. nih.gov These interactions are generally considered weak and can help to solubilize proteins and prevent their aggregation. nih.gov The ethoxylate groups can also form hydrogen bonds with polar residues on the protein surface.

Interactions with Lipids: The stratum corneum, the outermost layer of the skin, has a lipid matrix composed of ceramides, cholesterol, and free fatty acids, which forms the primary barrier to substance penetration. uco.es Non-ionic surfactants can interact with and disrupt the organized structure of this lipid matrix. nih.gov It is hypothesized that Bis-ethoxydigycol succinate can insert itself into the lipid bilayers of the stratum corneum. This insertion can lead to a fluidization of the lipid domains, temporarily increasing the permeability of the skin barrier. nih.gov This mechanism is often cited for the penetration-enhancing effects of many cosmetic ingredients.

Role of Ethoxydiglycol Moieties in Modulating Molecular Interactions

In the context of skin, ethoxydiglycol is known to act as a penetration enhancer. researchgate.netnih.gov Its mechanism is thought to involve increasing the solubility of other active ingredients within the formulation and modifying the solvent properties of the stratum corneum, thereby facilitating the partitioning of substances into the skin. nih.gov The ethoxydiglycol moieties in this compound likely contribute to these effects, enhancing the delivery of other components in a formulation.

Influence of Succinate Backbone on Amphiphilic Properties and Functional Attributes

The succinate backbone is a relatively short and flexible linker. This flexibility allows the two ethoxydiglycol "head" groups to adopt various conformations, which can be advantageous for its function at interfaces. This structure, with two hydrophilic groups connected by a spacer, is analogous to that of gemini surfactants, which are known for their high surface activity. researchgate.netmdpi.compreprints.org The flexibility of the succinate spacer can allow the molecule to effectively span and disrupt lipid bilayers or interact with multiple sites on a protein surface.

Furthermore, the ester linkages connecting the succinate backbone to the ethoxydiglycol moieties are susceptible to hydrolysis, which can be a factor in the biodegradability of the molecule. The succinate backbone itself is a naturally occurring intermediate in the citric acid cycle, suggesting its metabolic compatibility. drugbank.com In pharmaceutical applications, succinic acid and its esters are explored for use in drug delivery systems, where they can be incorporated into polymer matrices to control the release of active substances. nbinno.comchemijournal.com

Advanced Formulation Science and Delivery Systems Incorporating Bis Ethoxydiglycol Succinate

Strategies for Solubilization Enhancement of Active Compounds by Bis-ethoxydiglycol Succinate (B1194679)

Solubility of Bis-ethoxydiglycol Succinate in Various Solvents

Solvent Solubility
Ethanol Soluble
Cyclopentasiloxane Insoluble
Dimethicone (10 mm²/s) Insoluble
Dimethicone (100 mm²/s) Insoluble
Olive oil Insoluble
Liquid paraffin Insoluble

Solubility test concentration: 20%, 50%, 80%. S: Soluble (soluble at all 3 concentrations), I: Insoluble (insoluble at all of them).

While specific quantitative data on the solubilization enhancement of particular active compounds by this compound is not extensively documented in publicly available literature, its parent alcohol, ethoxydiglycol, is well-regarded as a potent solubilizer and penetration enhancer for a variety of cosmetic actives. atamankimya.com This suggests that the ethoxydiglycol moieties in this compound likely contribute significantly to its solubilizing capacity. A Japanese patent for a moisturizing cosmetic lists this compound as a potential dicarboxylic acid bis(polyoxyalkylene alkyl ether) ester component, highlighting its use in formulations with other moisturizing agents like amino acids and polyhydric alcohols. google.com

Impact of this compound on Crystalline Forms and Amorphous Solid Dispersions in Topical Formulations

The physical form of an active pharmaceutical ingredient (API) in a topical formulation, whether crystalline or amorphous, significantly influences its solubility, dissolution rate, and ultimately its bioavailability. Amorphous forms, lacking a long-range ordered molecular lattice, generally exhibit higher solubility and faster dissolution than their crystalline counterparts. However, they are thermodynamically unstable and tend to recrystallize over time. Amorphous solid dispersions (ASDs) are a common strategy to stabilize the amorphous form of an API within a carrier matrix, often a polymer.

There is currently a lack of specific research data detailing the impact of this compound on the crystalline forms of APIs or its application in amorphous solid dispersions for topical formulations. However, based on its properties as a solvent and its amphiphilic nature, some theoretical considerations can be made. As a solvent, this compound could influence the crystallization process of an API during formulation. The choice of solvent is known to affect the crystallization pathway of APIs. The interaction between the API and the solvent molecules can predefine the geometry of the API molecules in solution, potentially favoring the formation of specific polymorphs.

In the context of ASDs, the selection of a suitable carrier is crucial for maintaining the amorphous state of the API. While typically polymers are used for this purpose, the inclusion of a liquid excipient like this compound could potentially act as a plasticizer within the formulation. A plasticizer can increase the molecular mobility of the system, which might in some cases increase the risk of recrystallization. Conversely, if there are favorable interactions between the API and this compound, it could contribute to stabilizing the amorphous form by inhibiting molecular aggregation and nucleation. Further research is needed to investigate these potential effects experimentally.

Rheological and Textural Modification in Complex Formulations Utilizing this compound

From a textural perspective, a reduction in viscosity can translate to a lighter, less greasy skin feel and improved spreadability. Formulations with lower viscosity are generally easier to apply and absorb more quickly into the skin. The amphiphilic nature of this compound may also contribute to a smoother texture by improving the homogeneity of the formulation. While there is a lack of specific studies quantifying the rheological and textural modifications imparted by this compound, the general principles of formulation science indicate that its low viscosity and solvent properties would be key determinants of its impact.

Stabilization Mechanisms of Formulations by this compound

The stability of cosmetic and pharmaceutical formulations, particularly emulsions, is a critical factor for ensuring product quality and shelf-life. Emulsions are thermodynamically unstable systems that tend to break down over time through processes like coalescence, flocculation, and creaming. Stabilization is typically achieved through the use of emulsifiers and stabilizers.

While direct research on the emulsion-stabilizing capacity of this compound is limited, the stabilizing effects of other amphiphilic molecules are well-documented. For instance, amphiphilic starches have been shown to be effective stabilizers for liposome (B1194612) emulsions. thekbs.co.kr The mechanism involves the adsorption of the amphiphilic molecules at the interface, which can be influenced by their molecular structure and the composition of the oil and water phases. Given its amphiphilic nature, it is plausible that this compound could contribute to emulsion stability through a similar interfacial mechanism. Further studies would be necessary to quantify its effectiveness as a primary or co-emulsifier and to elucidate the precise mechanisms of stabilization.

Development of Micro- and Nanostructured Delivery Systems (e.g., micelles, emulsions) with this compound

Micro- and nanostructured delivery systems, such as micelles, microemulsions, and nanoemulsions, are advanced formulation strategies used to enhance the solubility, stability, and bioavailability of active compounds. These systems are typically formed by the self-assembly of surfactants and co-surfactants in a mixture of oil and water.

Similarly, in nanoemulsions, which are kinetically stable dispersions of nanoscale droplets, the choice of components is critical to achieving the desired droplet size and stability. The inclusion of this compound in the oil or aqueous phase could influence the emulsification process and the final properties of the nanoemulsion. Its solvent properties could also be advantageous for dissolving the active compound within the oil or water phase prior to emulsification.

While there is a lack of specific examples in the scientific literature of micro- or nanostructured systems formulated with this compound, its physicochemical properties are well-suited for such applications. Experimental studies would be needed to determine its effectiveness in forming and stabilizing these advanced delivery systems.

Predictive Modeling for Formulation Compatibility and Performance (e.g., Hansen Solubility Parameters)

Predictive modeling plays an increasingly important role in formulation development, allowing for the rational selection of excipients and the optimization of formulation performance. Hansen Solubility Parameters (HSP) are a particularly useful tool in this regard. The HSP model is based on the principle that "like dissolves like" and quantifies the cohesive energy of a molecule in terms of three parameters: δd (dispersion forces), δp (polar forces), and δh (hydrogen bonding forces). stevenabbott.co.ukkinampark.com When the HSP values of a solute and a solvent are similar, they are likely to be miscible.

Once the HSP of this compound are determined, they can be used to predict its compatibility with active ingredients, polymers, and other excipients in a formulation. By comparing the HSP of this compound with those of other components, a formulator can assess the likelihood of achieving a stable and homogeneous system. For example, if the HSP of this compound are close to those of a poorly soluble active ingredient, it would be predicted to be a good solvent for that active. This predictive approach can significantly reduce the amount of trial-and-error experimentation required in the formulation development process. nih.gov

The following table provides an example of how Hansen Solubility Parameters are typically presented for various substances. The values for this compound would need to be determined experimentally or through computational estimation.

Illustrative Table of Hansen Solubility Parameters

Compound δd (MPa¹/²) δp (MPa¹/²) δh (MPa¹/²)
This compound Data not available Data not available Data not available
Ethoxydiglycol (related compound) 16.0 8.0 13.5
Succinic Acid (related compound) 17.0 10.0 18.0

Note: The values for Ethoxydiglycol and Succinic Acid are representative and may vary depending on the source.

Biorelevant Mechanisms and Biological System Interactions of Bis Ethoxydiglycol Succinate Excluding Clinical Outcomes and Safety

Modulation of Protein Conformation and Stability by Bis-ethoxydiglycol Succinate (B1194679)

While direct studies detailing the specific interactions of Bis-ethoxydiglycol succinate on protein conformation are limited, its influence can be inferred from the behavior of structurally related compounds and its known functions in formulations. A key protein of interaction in cosmetic science is keratin (B1170402), the primary structural component of hair and the outermost layer of the skin.

Research on a closely related amphiphilic ester, Bis-ethoxydiglycol cyclohexane (B81311) 1,4-dicarboxylate, has demonstrated its ability to enhance the penetration of hydrolyzed keratin into damaged hair shafts. specialchem.com This suggests that the ester likely acts as a carrier or facilitator, potentially by subtly altering the conformation of the keratin fragments to ease their passage into the hair cortex. This interaction may involve the disruption of non-covalent bonds within the protein structure, allowing for a more fluid integration of the hydrolyzed keratin.

The amphiphilic nature of this compound allows it to interact with both the hydrophobic and hydrophilic domains of proteins like keratin. jddtonline.info This could lead to a temporary and reversible modification of the protein's tertiary structure, making it more receptive to the binding of other active ingredients. It is hypothesized that the ester may interact with the keratin in corneocytes, modifying the dense protein structure and thereby increasing its permeability. jddtonline.info

Mechanisms of Dermal Penetration and Distribution within Stratum Corneum and Epidermis

The primary barrier to the penetration of substances into the skin is the stratum corneum, the outermost layer of the epidermis. This compound's efficacy as a skin conditioning agent and solvent is closely linked to its ability to navigate and interact with this lipid-rich barrier.

The penetration of this compound and its ability to enhance the delivery of other molecules is attributed to its amphiphilic character. This allows it to partition into the ordered lipid domains of the stratum corneum. jddtonline.info The proposed mechanisms by which amphiphilic penetration enhancers like this compound function include:

Disruption of Intercellular Lipids: The compound can insert itself into the highly organized lipid lamellae of the stratum corneum, disrupting the tight packing of these lipids. This fluidization of the lipid bilayer increases the diffusivity of substances through this layer. nih.govresearchgate.net

Interaction with Intracellular Proteins: It may interact with the keratin filaments within the corneocytes, leading to a more permeable protein structure. thaiscience.info

Solvent Action: By acting as a solvent, it can increase the partitioning of other active ingredients from the formulation into the stratum corneum. thaiscience.info

Once it has penetrated the stratum corneum, this compound can distribute within the epidermis. Its water-soluble nature suggests it would be present in the aqueous environments of the deeper epidermal layers. jddtonline.info

Mechanism of Dermal Penetration Description
Lipid Bilayer Disruption Insertion into the stratum corneum's lipid layers, increasing their fluidity and permeability. nih.govresearchgate.net
Protein Modification Interaction with keratin in corneocytes, making the protein matrix more open to diffusion. thaiscience.info
Partitioning Promotion Acting as a solvent to facilitate the movement of other ingredients into the skin. thaiscience.info

Cellular Uptake and Intracellular Distribution Studies in In Vitro Models

The skin, particularly the epidermis, is known to possess a range of esterases. These enzymes are capable of hydrolyzing ester bonds. It is therefore highly probable that once this compound penetrates the stratum corneum and reaches the viable epidermis, it would be subject to enzymatic hydrolysis.

This enzymatic action would break down the molecule into its constituent parts:

Succinic Acid: A naturally occurring dicarboxylic acid that plays a role in the citric acid cycle.

Ethoxydiglycol (Diethylene Glycol Monoethyl Ether): A solvent and humectant.

The resulting succinic acid would likely enter the cellular metabolic pathways, while the ethoxydiglycol would contribute to the hydration of the tissue. The intracellular distribution would, therefore, be that of its metabolites rather than the intact ester.

Metabolite Potential Intracellular Fate
Succinic AcidIncorporation into cellular metabolic pathways (e.g., citric acid cycle).
EthoxydiglycolContribution to intracellular hydration and potential interaction with cellular components as a solvent.

Biophysical Effects on Hair Fiber Structure and Properties (e.g., anti-static, surface repair, texture improvement)

This compound is utilized in hair care products for its conditioning and anti-static properties. Its effects on the biophysical characteristics of hair fibers are a result of its surface activity and its ability to facilitate the action of other restorative ingredients.

Anti-static Properties: Static electricity in hair is caused by a buildup of negative electrical charges, often due to friction. Anti-static agents work by forming a thin, conductive film on the hair surface. typology.comtypology.com This film helps to dissipate the electrical charge and reduces the friction between hair strands, preventing the "fly-away" effect. typology.comtypology.com While the precise mechanism for this specific ester is not detailed, its ability to form a smooth coating is a key factor.

Biophysical Effect Mechanism of Action
Anti-static Forms a conductive film on the hair surface to dissipate static charge and reduce friction. typology.comtypology.com
Surface Repair Fills in cuticle imperfections and enhances the penetration of reparative ingredients like keratin. specialchem.com
Texture Improvement Smoothens the hair cuticle and improves manageability.

Molecular Mechanisms of Humectancy and Hydration

This compound is classified as a humectant, meaning it can attract and retain moisture. cosmileeurope.eu This property is crucial for maintaining the hydration of both skin and hair. The molecular basis for its humectant properties lies in its chemical structure.

The molecule contains multiple ether linkages (-C-O-C-) and carbonyl groups (C=O) within its ethoxydiglycol and succinate moieties, respectively. These functional groups are polar and capable of forming hydrogen bonds with water molecules.

The mechanism of humectancy can be described as follows:

Water Binding: The oxygen atoms in the ether and carbonyl groups have lone pairs of electrons that can act as hydrogen bond acceptors, attracting and holding onto water molecules from the surrounding environment.

Moisture Retention: By binding water, this compound helps to prevent water loss from the surface of the skin or hair, a process known as reducing transepidermal water loss (TEWL) in the skin.

This ability to manage water at the molecular level contributes significantly to the skin and hair conditioning effects of formulations containing this ingredient.

Functional Group Role in Humectancy
Ether Linkages (-C-O-C-) Oxygen atoms act as hydrogen bond acceptors for water molecules.
Carbonyl Groups (C=O) The oxygen atom can participate in hydrogen bonding with water.

Environmental Fate, Biodegradation, and Ecotoxicological Implications of Bis Ethoxydiglycol Succinate

Assessment of Biodegradability under Diverse Environmental Conditions

Aerobic Conditions: In aerobic environments like compost and soil, succinate-based polyesters are known to biodegrade. For instance, poly(butylene succinate-co-diethylene glycol succinate) (P(BS-co-DEGS)) copolymers, which share structural similarities with Bis-ethoxydiglycol succinate (B1194679), have been shown to degrade in compost. The introduction of diethylene glycol units into the PBS backbone increases the hydrophilicity and, consequently, the hydrolytic degradation rate of the copolymer. acs.orgacs.orgresearchgate.net Studies on P(BS-co-DEGS) have demonstrated that a higher content of diethylene glycol succinate units leads to a faster degradation rate in compost environments. researchgate.net This suggests that Bis-ethoxydiglycol succinate, with its ethoxydiglycol moieties, would likely exhibit a degree of aerobic biodegradability.

Anaerobic Conditions: The anaerobic biodegradation of succinate esters is generally slower than aerobic degradation. Studies on PBS have shown limited degradation under anaerobic conditions. biorxiv.org This suggests that in environments such as anaerobic digesters or deep sediments, the biodegradation of this compound may be significantly slower.

Aquatic Environments: In aquatic systems, the primary degradation mechanism is expected to be hydrolysis of the ester bonds, which can be both abiotic and biotic. The rate of hydrolysis is influenced by factors such as pH and temperature. researchgate.netpsu.edu The presence of microorganisms in aquatic environments would likely contribute to the biotic degradation of the compound. For instance, P(BS-co-DEGS) has been shown to degrade in seawater, with the rate being faster than that of PBS alone, which is attributed to the increased hydrophilicity from the diethylene glycol units. researchgate.net

Soil and Composting: Soil and compost environments, rich in microbial populations, are expected to be conducive to the biodegradation of this compound. The degradation of PBS in compost has been well-documented, with various microbial strains contributing to the process. researchgate.net The rate of degradation in these environments is typically faster than in aquatic systems due to higher microbial density and optimal temperature and moisture conditions.

Table 1: Inferred Biodegradability of this compound in Various Environments
Environmental ConditionExpected BiodegradabilityRationale based on Analogous Compounds
Aerobic (e.g., Compost, Soil) Moderate to HighSuccinate polyesters like PBS and P(BS-co-DEGS) show significant degradation in compost. Increased hydrophilicity from ethoxydiglycol is expected to enhance degradation. acs.orgresearchgate.net
Anaerobic (e.g., Sediments) LowSuccinate esters like PBS exhibit slow degradation under anaerobic conditions. biorxiv.org
Aquatic (Aerobic) ModerateHydrolysis of ester bonds is a key degradation pathway. Increased hydrophilicity may enhance bioavailability for microbial degradation. P(BS-co-DEGS) degrades in seawater. researchgate.net
Composting HighOptimal conditions for microbial activity and hydrolysis are present. P(BS-co-DEGS) shows enhanced degradation in compost. researchgate.net

Identification and Characterization of Microbial Consortia and Specific Microorganisms Involved in Degradation

While no studies have specifically identified microorganisms that degrade this compound, research on related compounds provides a list of potential degraders.

Fungi: Fungi are known to be effective degraders of polyesters. Aspergillus versicolor has been identified as a potent degrader of poly(butylene succinate-co-butylene adipate) (PBSA), a compound with similar ester linkages. researchgate.net This fungus has been shown to assimilate over 90% of a PBSA film within 25 days. researchgate.net It is plausible that Aspergillus species and other filamentous fungi could play a role in the degradation of this compound.

Bacteria: Various bacterial genera have been implicated in the degradation of both succinate esters and glycol ethers. Pseudomonas species are frequently cited for their ability to degrade a wide range of organic compounds. Pseudomonas sp. have been shown to assimilate and degrade glycol ethers by oxidizing the ether linkages. nih.govnih.gov For example, Pseudomonas sp. strain TR01 can degrade the ethoxylate chain of nonylphenol ethoxylates. nih.gov Additionally, bacteria from the genus Pseudonocardia have been found to degrade ether pollutants. asm.org

Table 2: Potential Microorganisms Involved in the Degradation of this compound
Microorganism TypeGenus/SpeciesDegraded Analogous CompoundReference
Fungus Aspergillus versicolorPoly(butylene succinate-co-butylene adipate) (PBSA) researchgate.net
Bacteria Pseudomonas sp.Glycol ethers, Nonylphenol ethoxylates nih.govnih.govnih.gov
Bacteria Pseudonocardia sp.Ether pollutants asm.org
Bacteria Xanthobacter autotrophicusEthylene (B1197577) glycol ethers nih.gov
Bacteria Corynebacterium sp.Propylene glycol ethers nih.gov

Enzymatic Hydrolysis Pathways and Enzyme Discovery

The primary enzymatic pathway for the initial degradation of this compound is expected to be the hydrolysis of its ester bonds. This reaction is catalyzed by hydrolases, particularly esterases and lipases.

Esterases and Lipases: These enzymes are responsible for cleaving ester linkages in a wide variety of compounds, including polyesters. Lipases, such as those from Candida antarctica and Pseudomonas cepacia, have been shown to catalyze the hydrolysis of succinate diesters and copolyesters of poly(butylene succinate). nih.govrsc.org The enzymatic degradation of polyesters is a surface erosion process, where the enzymes act on the surface of the material, breaking it down into smaller, water-soluble oligomers and monomers.

The structure of this compound, with its two ester groups, makes it a likely substrate for these enzymes. The hydrolysis would result in the formation of succinic acid and 2-(2-ethoxyethoxy)ethanol.

Metabolic Pathways and Intermediate Degradation Products

Following the initial enzymatic hydrolysis, the resulting products, succinic acid and 2-(2-ethoxyethoxy)ethanol, would enter microbial metabolic pathways.

Succinic Acid Metabolism: Succinic acid is a common metabolic intermediate and can be readily utilized by a wide range of microorganisms through the citric acid cycle (Krebs cycle).

2-(2-Ethoxyethoxy)ethanol Metabolism: The degradation of the ethoxydiglycol portion is more complex. Based on studies of glycol ether degradation, the metabolic pathway likely involves the oxidation of the terminal alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. For instance, the metabolism of ethylene glycol ethers can produce ethoxyacetic acid and ethoxyglycoxyacetic acid. nih.gov The ether linkages may also be cleaved. The degradation of polyethylene (B3416737) glycols (PEGs) by bacteria such as Pseudomonas and Flavobacterium involves the cleavage of the ether bond. tandfonline.com

Potential Intermediate Products:

Succinic acid

2-(2-ethoxyethoxy)ethanol

Mono-ethoxydiglycol succinate (from partial hydrolysis)

Ethoxyethoxyacetic acid (from oxidation of the alcohol group)

Succinic acid mono-(2-(2-ethoxyethoxy)ethyl) ester

Influence of Environmental Factors on Degradation Kinetics

The rate of biodegradation of this compound will be influenced by several environmental factors.

pH: The pH of the environment can affect both the abiotic and biotic degradation of the compound. Ester hydrolysis is catalyzed by both acids and bases. researchgate.netpsu.edunih.gov Therefore, in environments with very low or high pH, the rate of chemical hydrolysis may be significant. Microbial activity and enzyme function are also highly dependent on pH, with most degrading microorganisms having an optimal pH range.

Temperature: Temperature has a significant impact on both the rate of chemical reactions and microbial activity. Higher temperatures generally increase the rate of hydrolysis and biodegradation, up to the optimal temperature for the involved microorganisms. researchgate.netcapes.gov.br For example, the degradation of nonylphenol polyethoxylates in river water increases significantly with a rise in temperature. researchgate.net

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and metabolism. In nutrient-limited environments, the biodegradation of this compound may be slower.

Crystallinity: While this compound is a liquid, the concept of crystallinity is relevant for its polymeric analogs. For polyesters, a higher degree of crystallinity generally leads to a slower degradation rate, as the amorphous regions are more accessible to enzymatic attack. The introduction of diethylene glycol into PBS has been shown to reduce crystallinity and increase the degradation rate. researchgate.net

Table 3: Influence of Environmental Factors on the Degradation of this compound
FactorInfluence on Degradation RateRationale
pH SignificantEster hydrolysis is catalyzed by both acid and base. Microbial and enzymatic activity are pH-dependent. researchgate.netpsu.edunih.gov
Temperature SignificantHigher temperatures increase the rates of both chemical hydrolysis and microbial metabolism up to an optimum. researchgate.netcapes.gov.br
Nutrient Availability ModerateEssential for microbial growth and the production of degradative enzymes.
Bioavailability HighAs a liquid, it is likely more bioavailable than solid polymers, potentially leading to faster degradation.

Modeling of Environmental Transport and Persistence

Specific models for the environmental transport and persistence of this compound have not been developed. However, its physicochemical properties can be used to estimate its environmental behavior.

Transport: As a moderately water-soluble liquid, this compound is likely to be transported in aquatic systems. Its potential to adsorb to soil and sediment will depend on its octanol-water partition coefficient (Kow). Compounds with higher Kow values tend to adsorb more strongly to organic matter in soil and sediment.

Persistence: The persistence of an organic chemical in the environment is determined by the rates of all transformation processes, including biodegradation, hydrolysis, and photolysis. nih.gov Given the susceptibility of its ester linkages to hydrolysis and the potential for microbial degradation of both the succinate and ethoxydiglycol moieties, this compound is not expected to be highly persistent in the environment. However, its persistence will be highly dependent on the specific environmental conditions. In cold, nutrient-poor, or anoxic environments, its persistence could be significantly longer.

Advanced Analytical and Spectroscopic Methodologies for Bis Ethoxydiglycol Succinate Research

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling (e.g., LC-MS, GC-MS)

Chromatographic methods are indispensable for the separation, identification, and quantification of Bis-ethoxydiglycol succinate (B1194679) in various matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of thermally labile and non-volatile compounds like Bis-ethoxydiglycol succinate. Reversed-phase HPLC with a suitable non-polar stationary phase can be employed to separate the compound from other formulation ingredients. The separated analyte is then introduced into a mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI). Tandem mass spectrometry (MS/MS) can then be used to obtain structural information and for sensitive and selective quantification. The fragmentation pattern of the parent ion can be used to confirm the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound samples. For the analysis of the compound itself, derivatization may be necessary to increase its volatility and thermal stability. The electron ionization (EI) mass spectra of related esters typically show characteristic fragment ions that can aid in structure elucidation. For instance, the analysis of similar diesters often reveals fragment ions corresponding to the alcohol and acid moieties.

Table 1: Illustrative Chromatographic Parameters for the Analysis of Succinate Esters

Parameter LC-MS GC-MS
Column C18 reversed-phase Capillary column with a non-polar stationary phase (e.g., DB-5ms)
Mobile Phase/Carrier Gas Gradient of water and acetonitrile (B52724) with a small amount of formic acid Helium
Ionization Source Electrospray Ionization (ESI) Electron Ionization (EI)
Detector Mass Spectrometer (e.g., Triple Quadrupole) Mass Spectrometer (e.g., Quadrupole)

| Application | Quantitative analysis of the parent compound in formulations | Impurity profiling and analysis of volatile degradation products |

Spectroscopic Approaches for Characterizing Molecular Interactions and Conformational Changes (e.g., FTIR, Raman, NMR, DSC, XRD)

Spectroscopic techniques provide insights into the molecular structure, interactions, and physical state of this compound.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy are vibrational spectroscopy techniques that are sensitive to the chemical bonds within a molecule. The FTIR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹) and the C-O stretching of the ether linkages. The analysis of succinylated proteins by Raman spectroscopy has shown new C=O stretching vibrations at 1420 and 1737 cm⁻¹, attributed to the carboxylate and ester carbonyl groups, respectively scribd.com. These techniques can be used to study hydrogen bonding interactions between the compound and other molecules in a formulation, which can manifest as shifts in the positions and shapes of the characteristic vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming its structure. 2D NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between different parts of the molecule.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal transitions of a material. For a liquid compound like this compound, DSC can be used to determine its glass transition temperature and to study its thermal stability. In a patent for a solid cosmetic, a mixture containing this compound was found to have a DSC solidifying temperature of 50°C or higher justia.com. The thermal properties of ethoxylated esters are influenced by the degree of ethoxylation mdpi.com.

X-ray Diffraction (XRD) is primarily used for the characterization of crystalline materials. Since this compound is a liquid at room temperature, XRD would not be applicable for its analysis in its pure form. However, if the compound is incorporated into a semi-crystalline polymer matrix, XRD could be used to study the effect of the compound on the crystallinity of the polymer.

Table 2: Expected Spectroscopic Features for this compound

Technique Expected Information/Features
FTIR/Raman Characteristic C=O and C-O stretching vibrations, information on intermolecular interactions.
NMR Detailed structural information from ¹H and ¹³C chemical shifts and coupling constants.
DSC Glass transition temperature, thermal stability, and interactions with other components in a formulation.

| XRD | Not applicable for the pure liquid but can be used to study its effect on crystalline matrices. |

Microscopic and Imaging Techniques for Investigating Material Properties and Biological Interactions (e.g., SEM for degradation surfaces)

Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface morphology of materials at a microscopic level. While SEM is not used to analyze the liquid compound itself, it can be employed to study the surface of films or particles that contain this compound. For example, if the compound is used as a plasticizer in a polymer film, SEM can be used to examine the surface of the film before and after degradation to observe changes in morphology, such as the formation of cracks or pores google.comresearchgate.net. The surface morphology of polymer blends can provide insights into the compatibility of the components moz.gov.ua.

Rheological Characterization in Complex Formulations

The rheological properties of formulations containing this compound are critical for their performance and consumer acceptance. Rheology is the study of the flow and deformation of matter. In cosmetic formulations, rheology modifiers are used to control viscosity, texture, and stability researchgate.netnih.govhellokoop.com. This compound can act as a rheology modifier, influencing the flow behavior of the final product. Dynamic oscillatory rheometers can be used to measure the viscoelastic properties of formulations, such as storage modulus (G') and loss modulus (G''). These measurements can help in understanding the structure of the formulation and its stability over time.

Development and Validation of In Vitro Model Systems for Biorelevant Research (e.g., skin models, enzyme assays)

To investigate the biological interactions of this compound, particularly its skin penetration and potential metabolism, in vitro models are essential alternatives to animal testing.

In Vitro Skin Models , such as reconstructed human epidermis models, are widely used to assess the skin irritation potential and permeability of cosmetic ingredients. umcs.pl These models can be used in conjunction with diffusion cells (e.g., Franz cells) to quantify the rate and extent of this compound penetration through the skin. The development of such in vitro models is crucial for the safety and efficacy evaluation of cosmetic formulations. researchgate.net The validation of these in vitro assays is critical to ensure their reliability and reproducibility. umcs.plnih.gov

Enzyme Assays can be employed to study the potential enzymatic degradation of this compound. Since it is an ester, it may be susceptible to hydrolysis by esterases present in the skin. In vitro enzyme assays using skin homogenates or specific esterase enzymes can be used to determine the rate of hydrolysis and identify the resulting metabolites. Studies on the enzymatic degradation of other succinate-based polyesters have shown that they can be hydrolyzed by lipases and cutinases pgeneralgroup.comnih.gov.

Emerging Research Frontiers and Interdisciplinary Perspectives on Bis Ethoxydiglycol Succinate

Potential in Advanced Materials Science beyond Current Applications

The unique combination of ester and ether functionalities in Bis-ethoxydiglycol succinate (B1194679) makes it a compelling candidate for advanced materials science. One of the most promising areas of exploration is its use as a biodegradable plasticizer for polymers. Research into succinate esters has shown their efficacy in plasticizing biodegradable resins such as polylactic acid (PLA). google.com Succinate esters are considered environmentally friendly alternatives to traditional phthalate (B1215562) plasticizers. mdpi.com They have been shown to improve the flexibility and reduce the brittleness of polymers, with some studies indicating that succinates with longer alkoxy chains can be as effective or even more effective than conventional plasticizers like DOP (dioctyl phthalate). researchgate.net

The ethoxy groups in Bis-ethoxydiglycol succinate can enhance its compatibility with a range of polymers, a critical factor for successful plasticization. core.ac.uk A patent for a succinate ester derived from an ethoxylated alcohol for use as a plasticizer in biodegradable resins highlights the potential in this area. google.com The use of such plasticizers can result in reduced weight loss during thermal stability tests and increased elongation at break of the polymer. google.com The biodegradability of succinate-based plasticizers is another significant advantage, aligning with the growing demand for sustainable materials. researchgate.net

PropertyDescriptionPotential Impact on Advanced Materials
Plasticization The ability to increase the flexibility and reduce the brittleness of a material.Can be used as a biodegradable plasticizer for polymers like PLA, offering a sustainable alternative to phthalates. google.commdpi.com
Biodegradability The capacity of a material to be broken down by microorganisms.Enhances the environmental profile of plasticized materials, contributing to the development of fully biodegradable products. researchgate.net
Polymer Compatibility The ability of the plasticizer to mix uniformly with the polymer matrix.The ethoxy groups can improve miscibility with a variety of polymers, leading to stable and effective plasticization. core.ac.uk

Integration with Sustainable Chemistry and Circular Economy Principles

The chemical structure of this compound aligns well with the principles of sustainable chemistry and the circular economy. As a polyester (B1180765), it has the potential to be part of a closed-loop system through chemical recycling. dkshdiscover.com Chemical recycling processes such as hydrolysis, alcoholysis, and glycolysis can depolymerize polyesters back to their monomeric constituents, which can then be used to synthesize new polymers. semanticscholar.org This approach reduces the reliance on virgin fossil fuel-based feedstocks and minimizes plastic waste. nrel.gov

Furthermore, the synthesis of this compound can be made more sustainable through the use of bio-based raw materials. There is a growing trend towards the production of bio-based ethylene (B1197577) oxide from sources like bio-ethanol. coatingsworld.comomnitechintl.com This would allow the "ethoxydiglycol" portion of the molecule to be derived from renewable resources, significantly improving its green credentials. scconline.orgclariant.com The succinic acid component can also be produced through the fermentation of biomass. researchgate.net By utilizing renewable feedstocks, the carbon footprint of this compound production can be substantially reduced. scconline.org The principles of a circular economy for chemicals emphasize minimizing waste, maximizing resource efficiency, and designing products with their end-of-life in mind. nih.govtcs.comcefic.org this compound, with its potential for bio-based sourcing and chemical recyclability, is well-positioned to be a part of this sustainable future.

Sustainability AspectRelevance to this compound
Renewable Feedstocks The ethoxylated portion can be derived from bio-based ethylene oxide, and succinic acid can be produced via fermentation. researchgate.netcoatingsworld.comomnitechintl.com
Chemical Recycling As a polyester, it can potentially be depolymerized back to its monomers for reuse. dkshdiscover.comsemanticscholar.org
Green Chemistry Principles Synthesis from renewable sources and potential for biodegradation align with the goals of green chemistry. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Predictive Design

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools for predicting the behavior of molecules like this compound and for designing new materials with desired properties. These methods can be used to investigate the interactions between this compound and polymer chains at a molecular level, which is crucial for predicting its effectiveness as a plasticizer. mcmaster.ca MD simulations can calculate key parameters such as the Flory-Huggins interaction parameter to assess the compatibility between the plasticizer and the polymer. core.ac.uk

These computational approaches can also be used to predict the thermomechanical properties of the resulting plasticized polymer, such as its glass transition temperature (Tg) and Young's modulus. researchgate.net By simulating the diffusion of the plasticizer within the polymer matrix, its permanence and potential for migration can be evaluated. mcmaster.ca This predictive capability can significantly accelerate the development of new formulations by reducing the need for extensive experimental work. arxiv.orgmdpi.comresearchgate.net Furthermore, quantum chemical calculations can be employed to study the reaction mechanisms of the esterification process for synthesizing this compound, potentially leading to more efficient and sustainable production methods.

Computational MethodApplication to this compoundPredicted Properties
Molecular Dynamics (MD) Simulating the interaction between this compound and polymer chains.Compatibility (Flory-Huggins parameter), glass transition temperature, mechanical properties, diffusion coefficient. core.ac.ukmcmaster.caresearchgate.net
Quantum Chemistry Investigating the reaction mechanism of its synthesis.Reaction pathways, activation energies, catalyst efficiency.
Coarse-Grained Modeling Simulating large-scale systems to predict phase behavior.Miscibility and phase separation in polymer blends. arxiv.org

Role in Multifunctional Cosmeceutical and Pharmaceutical Systems

Beyond its current use as a simple excipient, this compound has the potential to act as a multifunctional ingredient in advanced cosmeceutical and pharmaceutical formulations. wisdomlib.orgijpab.comcolorcon.compharmtech.comnih.gov The concept of multifunctional excipients, which perform multiple roles in a formulation, is gaining traction in the pharmaceutical industry. ijpab.com The ethoxylated chains in this compound can enhance the solubility of poorly water-soluble active ingredients, a common challenge in drug formulation. nih.gov

The succinate linker in the molecule could also play a role in targeted drug delivery. researchgate.netconsensus.appmedchemexpress.comnih.gov Linker chemistry is a critical aspect of designing drug conjugates that can release their payload at a specific site in the body. nih.govnih.gov While this compound itself is not a complex linker, its ester bonds could be susceptible to enzymatic or pH-mediated hydrolysis, potentially allowing for the controlled release of an active ingredient it is conjugated to. This could be particularly relevant for topical or transdermal delivery systems where enzymatic activity in the skin could trigger drug release.

Potential FunctionMechanismApplication Area
Solubility Enhancer The ethoxylated portions of the molecule can improve the solubility of hydrophobic active ingredients. nih.govCosmeceuticals and pharmaceuticals with poorly soluble actives.
Controlled Release Agent The ester linkages could be designed to hydrolyze under specific conditions (e.g., enzymatic action, pH change), releasing a conjugated active.Topical drug delivery, advanced skincare formulations.
Penetration Enhancer The combination of hydrophilic and lipophilic properties may facilitate the penetration of active ingredients through the skin barrier.Transdermal drug delivery and high-performance cosmetics.

Nanotechnology and Smart Delivery Systems Integration

The integration of this compound into nanotechnology and smart delivery systems represents a significant frontier for future research. Biodegradable polyesters are widely used in the fabrication of nanoparticles for drug delivery. nih.govmdpi.comjocpr.comasianjpr.com These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling their targeted delivery to specific cells or tissues. mdpi.comnih.govnih.govfrontiersin.org The properties of this compound, such as its potential biodegradability and biocompatibility, make it a candidate for use as a component in such nanoparticle formulations.

The ethoxylated chains of this compound could form the hydrophilic shell of polymeric micelles or nanoparticles, improving their stability in aqueous environments and prolonging their circulation time in the body. The succinate core could form part of the hydrophobic core, where lipophilic drugs can be encapsulated. Furthermore, the development of "smart" delivery systems that respond to specific stimuli (e.g., pH, temperature, enzymes) is a major area of research. jocpr.com The ester bonds in this compound could potentially be engineered to be cleaved by specific enzymes that are overexpressed in diseased tissues, leading to a targeted release of the encapsulated drug. uwo.ca

Nanotechnology ApplicationRole of this compoundPotential Benefit
Polymeric Nanoparticles As a component of the polymer matrix for encapsulating active ingredients. mdpi.comnih.govControlled and sustained release of drugs or cosmetic actives. nih.govtandfonline.com
Polymeric Micelles The ethoxylated chains could form the hydrophilic corona, while the succinate core contributes to the hydrophobic core.Improved solubility and stability of hydrophobic drugs.
Stimuli-Responsive Systems The ester linkages could be designed to be cleaved by specific enzymes or pH conditions. uwo.caTargeted release of active ingredients at the desired site of action. jocpr.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing bis-ethoxydiglycol succinate, and how can researchers validate purity and structural integrity?

  • Methodology : Synthesis typically involves esterification of succinic acid with ethoxydiglycol under controlled catalytic conditions (e.g., acid catalysts like sulfuric acid). Purity validation requires techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Structural confirmation can be achieved via Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups and gas chromatography-mass spectrometry (GC-MS) for molecular weight verification .

Q. How can researchers design experiments to assess the solubility and stability of this compound in varying solvents and pH conditions?

  • Methodology : Use a factorial design approach to test solubility across solvents (polar vs. non-polar) and pH ranges (3–10). Stability studies should employ accelerated aging protocols with periodic sampling analyzed via UV-Vis spectroscopy or HPLC to track degradation products. Include control groups for baseline comparisons .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Methodology : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity for quantification in multicomponent systems. Calibration curves using spiked samples ensure accuracy. Cross-validate results with Differential Scanning Calorimetry (DSC) to detect phase changes indicative of impurities .

Advanced Research Questions

Q. How can computational modeling optimize the reaction kinetics of this compound synthesis?

  • Methodology : Employ density functional theory (DFT) simulations to model transition states and activation energies. Pair with empirical rate studies (e.g., varying temperature/pressure) to refine kinetic parameters. Software like Gaussian or COMSOL Multiphysics enables virtual experimentation, reducing resource-intensive trials .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of this compound?

  • Methodology : Conduct systematic meta-analyses of existing data, focusing on variables like exposure duration, concentration, and model organisms. Use in vitro assays (e.g., MTT for cytotoxicity) and in vivo studies (rodent models) to reconcile discrepancies. Apply statistical tools (ANOVA, Bayesian inference) to identify confounding factors .

Q. How can researchers design a PICOT framework to study the environmental impact of this compound degradation byproducts?

  • Methodology :

  • P (Population) : Aquatic ecosystems exposed to degradation products.
  • I (Intervention) : Controlled introduction of byproducts at varying concentrations.
  • C (Comparison) : Untreated ecosystems.
  • O (Outcome) : Biomarker analysis (e.g., algal growth inhibition, fish mortality).
  • T (Time) : Longitudinal monitoring over 6–12 months.
    This framework ensures hypothesis-driven, reproducible studies .

Q. What factorial design approaches are optimal for studying synergistic effects of this compound in polymer blends?

  • Methodology : Implement a 2^k factorial design to test variables like temperature, blend ratios, and curing agents. Response Surface Methodology (RSM) can model interactions between factors. Mechanical properties (tensile strength, elasticity) are evaluated via ASTM-standard testing, with ANOVA identifying significant variables .

Methodological Considerations

  • Data Security : Encrypt experimental datasets and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency .
  • Ethical Compliance : For toxicity studies, follow institutional review board (IRB) protocols and ARRIVE guidelines for animal research .
  • Replication : Include triplicate samples and negative/positive controls to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.